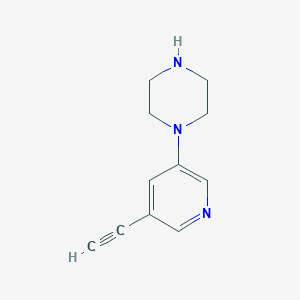

1-(5-Ethynylpyridin-3-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

412347-53-6 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(5-ethynylpyridin-3-yl)piperazine |

InChI |

InChI=1S/C11H13N3/c1-2-10-7-11(9-13-8-10)14-5-3-12-4-6-14/h1,7-9,12H,3-6H2 |

InChI Key |

ZCTZJNSQECNUGL-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=CN=C1)N2CCNCC2 |

Canonical SMILES |

C#CC1=CC(=CN=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Ethynylpyridin 3 Yl Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Assembly and Functionalization

The formation and functionalization of the piperazine ring are critical steps in the synthesis of the target compound. Various methodologies can be employed, with reductive amination and nucleophilic substitution reactions being the most prominent.

Reductive Amination Approaches for Piperazine Moiety

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperazine derivatives. acgpubs.orgmdpi.com This approach typically involves the reaction of a dicarbonyl compound or a dialdehyde (B1249045) with a diamine, or the reaction of a suitable aldehyde with a pre-formed piperazine ring, in the presence of a reducing agent. For instance, the synthesis of N-alkylated piperazines is often achieved by reacting a piperazine with an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride (B8407120). acgpubs.org

In a hypothetical pathway towards 1-(5-ethynylpyridin-3-yl)piperazine, one could envision the reductive amination of a suitably protected 5-ethynylnicotinaldehyde with piperazine. The aldehyde would first react with one of the secondary amines of piperazine to form an iminium ion intermediate, which is then reduced in situ to furnish the desired N-substituted piperazine. The choice of reducing agent is crucial to avoid the reduction of the alkyne functionality. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or a cobalt-containing composite under hydrogenation conditions are often preferred. acgpubs.orgmdpi.com

A general representation of this approach is the reaction of an aldehyde with a secondary amine, as shown in the table below, which highlights the versatility of this method.

Table 1: Examples of Reductive Amination for N-Alkylation of Amines

| Aldehyde/Ketone | Amine | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite/H₂ | N-(p-Methoxybenzyl)-n-butylamine | 72-96 | mdpi.com |

| p-Methoxybenzaldehyde | Benzylamine | Co-containing composite/H₂ | N-(p-Methoxybenzyl)benzylamine | 72-96 | mdpi.com |

| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite/H₂ | N-(p-Chlorobenzyl)-n-butylamine | 60-89 | mdpi.com |

| Cyclopropanecarbaldehyde | N-Boc-piperazine | Not specified | N-Boc-N'-(cyclopropylmethyl)piperazine | Not specified | acgpubs.org |

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is another cornerstone of piperazine synthesis. acgpubs.org This can involve the reaction of a dihaloalkane with a diamine to form the piperazine ring or, more commonly for the synthesis of 1-arylpiperazines, the reaction of an aryl halide with piperazine. The latter is a direct approach to installing the pyridine (B92270) ring onto the piperazine nitrogen.

For the synthesis of this compound, a plausible route involves the nucleophilic aromatic substitution (SNAr) of a 3-halo-5-ethynylpyridine with piperazine. The electron-withdrawing nature of the pyridine nitrogen and the ethynyl (B1212043) group can facilitate the attack of the piperazine nucleophile on the carbon atom bearing the halogen. This reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at elevated temperatures. researchgate.net An excess of piperazine is often used to minimize the formation of the disubstituted product.

Alternatively, the piperazine ring itself can be constructed by reacting a suitable aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034). acgpubs.org For instance, 5-ethynylpyridin-3-amine (B1321226) could be reacted with bis(2-chloroethyl)amine hydrochloride in a solvent like N,N-dimethylformamide (DMF) at high temperatures to form the desired piperazine ring in a single step. acgpubs.org

Table 2: Examples of Nucleophilic Substitution for Piperazine Synthesis

| Substrate 1 | Substrate 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | Piperazine | DMF or DMSO, 80–120 °C, 12–24 h | 1-(Pyridin-3-yl)piperazine | Not specified | researchgate.net |

| 2-((2,4-Dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine hydrochloride | DMF, 110 °C, 48 h | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine | Not specified | acgpubs.org |

| 4-Chloro-3-nitro-phenyl derivative | Piperidine-4-carboxylic acid ethyl ester | Dioxane, Pyridine, reflux, 5 h | Substituted piperidinyl-nitrophenyl derivative | Not specified | mdpi.com |

Alternative Synthetic Routes for Substituted Piperazines

Beyond the classical methods, other strategies exist for the synthesis of substituted piperazines. One such method involves the cyclization of N,N-bis(2-chloroethyl)amines, which can be prepared from the corresponding diethanolamine (B148213) derivatives. For example, diethanolamine can be treated with thionyl chloride to yield bis(2-chloroethyl)amine hydrochloride. chemicalbook.com This intermediate can then be reacted with a primary amine to form a substituted piperazine.

Another approach involves the use of protecting groups to control the reactivity of the piperazine nitrogens. For instance, mono-Boc-piperazine can be used to selectively introduce a substituent at the unprotected nitrogen, followed by deprotection to yield the mono-substituted piperazine. mdpi.com

Introduction of the Ethynylpyridine Moiety

The installation of the ethynyl group onto the pyridine ring is a key transformation in the synthesis of the target compound. The Sonogashira cross-coupling reaction is the most prominent method for this purpose.

Sonogashira Cross-Coupling Reactions for Ethynylpyridine Formation

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is exceptionally well-suited for the synthesis of this compound. A common strategy involves the coupling of a 3,5-dihalopyridine with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by reaction with piperazine and subsequent deprotection of the alkyne.

Alternatively, a pre-formed 1-(5-halopyridin-3-yl)piperazine can undergo a Sonogashira coupling with a terminal alkyne. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (B128534) (Et₃N). researchgate.net

The table below provides examples of Sonogashira coupling reactions on pyridine and related heterocyclic systems, illustrating the general conditions and applicability of this method.

Table 3: Examples of Sonogashira Cross-Coupling Reactions

| Aryl/Heteroaryl Halide | Alkyne | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | Good | researchgate.net |

| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI | THF/Et₃N, rt, 16 h | 6-Alkynyl-3-fluoro-2-cyanopyridines | High | nih.gov |

| 5-Iodo-pyrimidine-5'-triphosphate | Propargylamine | Pd catalyst | Not specified | 5-(3-Aminopropargyl)-pyrimidine-5'-triphosphate | Good | nih.gov |

| 3-(2-Iodophenyl)sydnone | Trimethylsilylacetylene | Not specified | Not specified | 3-(2-(Trimethylsilylethynyl)phenyl)sydnone | Good | justia.com |

Electrocatalytic Hydrogenation and Pyridine Derivatization

While not a direct method for introducing the ethynyl group, electrocatalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a relevant transformation in the synthesis of related saturated analogues. mdpi.com This method offers a green alternative to traditional high-pressure hydrogenation.

The derivatization of the pyridine ring to introduce the ethynyl group often relies on the Sonogashira reaction as the final step. The starting material, a halogenated pyridine, can be synthesized through various methods. For example, nitration of a pyridine derivative followed by reduction to the amine and subsequent Sandmeyer reaction can introduce a halogen at a specific position.

Preparation of Pyridine Building Blocks

The foundation for the synthesis of this compound lies in the preparation of appropriately substituted pyridine precursors. A common strategy involves starting with a pyridine ring that is functionalized for subsequent reactions, such as the introduction of the piperazine moiety and the ethynyl group.

One key precursor is 3-aminopyridine . Its synthesis can be achieved through various methods, including the Hofmann rearrangement of nicotinamide (B372718). orgsyn.org In this reaction, nicotinamide is treated with bromine and sodium hydroxide (B78521) in an aqueous solution. orgsyn.org The product can be purified by recrystallization from a benzene-ligroin mixture. orgsyn.org Another approach is the reduction of 3-nitropyridine. orgsyn.org More modern methods for synthesizing functionalized pyridines include the direct conversion of N-vinyl or N-aryl amides into pyridine derivatives. acs.orgorganic-chemistry.org

For the specific target compound, a 3-amino-5-halopyridine or a 3,5-dihalopyridine often serves as a versatile starting material. The halogen at the 5-position can later be converted to the ethynyl group via Sonogashira coupling. The amino group at the 3-position allows for the introduction of the piperazine ring. The synthesis of compounds like 3-amino-5-fluoropyridine (B1296810) has been reported, for instance, through the Hofmann rearrangement of 5-fluoronicotinamide. chemicalbook.com Another route involves the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium catalyst. chemicalbook.com

Alternatively, pyridine building blocks can be functionalized through direct C-H activation or by using organometallic intermediates. acs.orgrsc.org For example, the use of 2,6-bis(trimethyltin)pyridine as a central building block allows for the synthesis of extended pyridine-based ligands through Stille coupling reactions. cmu.edu While not directly applicable to the target compound's substitution pattern, this illustrates the diverse strategies available for creating functionalized pyridine cores. A diboration-electrocyclization sequence can also provide access to a range of pyridine-fused boronic ester building blocks, which are amenable to high-throughput synthesis. nih.gov

The following table summarizes some common methods for preparing key pyridine intermediates.

| Intermediate | Precursor | Reagents and Conditions | Yield | Reference |

| 3-Aminopyridine | Nicotinamide | 1. Br₂, NaOH, H₂O, 0°C; 2. Vigorous stirring | 85-89% (crude) | orgsyn.org |

| 3-Amino-4-methylpyridine | 4-Methylpyridine-3-boronic acid | Ammoniacal liquor, Cu₂O, room temperature | 95% | google.com |

| 3-Amino-5-fluoropyridine | 5-Fluoronicotinamide | Br₂, NaOH, H₂O, 25-85°C | - | chemicalbook.com |

| 2-Substituted Pyridines | Pyridine N-oxides | Grignard reagents, THF, rt; then Ac₂O, 120°C | Good | organic-chemistry.org |

Coupling Strategies for this compound

Once a suitable pyridine building block is synthesized, the next critical step is the introduction of the piperazine moiety. This is typically achieved through coupling reactions, with amidation and alkylation being prominent strategies.

Alkylation Reactions: A common method for forming the pyridine-piperazine bond is through nucleophilic substitution, specifically N-alkylation. nih.gov This can be achieved by reacting a halo-pyridine (e.g., 3-bromo-5-ethynylpyridine) with piperazine. The reaction often requires a base and may be catalyzed by a metal such as palladium. nih.gov For instance, the synthesis of the related compound 1-(6-nitropyridin-3-yl)piperazine (B1631402) is accomplished by reacting 5-bromo-2-nitropyridine (B47719) with piperazine in dimethyl sulfoxide. chemicalbook.com

Alternatively, the piperazine ring can be built onto the pyridine scaffold. For example, a piperazine ring was constructed by reacting ethyl 5-aminobenzofuran-2-carboxylate with bis-(2-chloroethyl)amine. nih.gov N-monoalkylation of piperazine can be challenging due to the potential for dialkylation, but using a monopiperazinium salt can lead to excellent yields of the N-monoalkylated product. google.com

Amidation Reactions: Amidation is another powerful tool, particularly for creating analogues where a carbonyl group is adjacent to the piperazine nitrogen. Direct amidation of carboxylic acids with amines can be facilitated by borane-based catalysts, such as pyridine-borane. mdpi.com This method is effective for a wide range of aromatic and aliphatic carboxylic acids and amines. mdpi.com For synthesizing bispyridine-based ligands, amide coupling reactions using a coupling agent like 1-propylphosphonic anhydride (B1165640) have proven effective. nih.gov These reactions couple isonicotinic acid or its derivatives to diaminoalkanes. nih.gov

The table below provides examples of coupling reactions relevant to the synthesis of piperazine-containing compounds.

| Reaction Type | Substrates | Reagents/Catalyst | Product Type | Reference |

| N-Alkylation | 1-[3-(trifluoromethyl)phenyl]piperazine, 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Not specified in abstract | 1,4-disubstituted piperazine | nih.gov |

| N-Alkylation | Piperazine hexahydrate, o-methylbenzyl bromide | Ethanolic HCl | N-o-methylbenzylpiperazine | google.com |

| Amidation | Carboxylic acids, Amines | Pyridine-borane (5 mol%) | Secondary and tertiary carboxamides | mdpi.com |

| Amide Coupling | Isonicotinic acid, Diaminoalkane | 1-Propylphosphonic anhydride, triethylamine | Bispyridine-based ligands | nih.gov |

The piperazine ring in this compound acts as a crucial linker, connecting the pyridine core to another part of the molecule or to a terminal functional group. The nature of this linker is critical in drug discovery, as it influences the compound's three-dimensional structure, polarity, and ability to interact with biological targets. researchgate.net

The piperazine scaffold itself offers desirable properties, such as a high polar surface area and the presence of hydrogen bond donors and acceptors, which can enhance water solubility and oral bioavailability. researchgate.net The synthesis of piperazine derivatives often involves the functionalization of the nitrogen atoms. researchgate.net For instance, one nitrogen forms the bond with the pyridine ring, while the other nitrogen is available for further modification, allowing for the introduction of various substituents. This dual functionality is a key feature of piperazine as a linker.

The synthesis of unsymmetrical piperazines, such as N-alkyl-N'-aryl-piperazines, can be achieved through one-pot, three-component reactions involving DABCO (1,4-diazabicyclo[2.2.2]octane), alkyl halides, and aryl halides, catalyzed by copper(I) iodide. rsc.org The regioselectivity of such reactions depends on the nature of the alkyl halides used. rsc.org This highlights the chemical versatility of piperazine-like structures in creating diverse molecular architectures. The development of novel synthetic methods that allow for varied bond formation strategies is having a significant impact on the pharmaceutical industry by expanding the accessible chemical space for drug discovery. researchgate.netrsc.orgjmchemsci.com

Derivatization and Scaffold Modification Strategies

Following the successful coupling of the pyridine and piperazine moieties, further derivatization and scaffold modification are often employed to optimize the compound's properties. These strategies can be guided by structural data or can involve the generation of large compound libraries for high-throughput screening.

Structure-guided design is a powerful strategy in medicinal chemistry where the three-dimensional structure of a biological target, often a protein, is used to design more potent and selective inhibitors. nih.gov If the target of this compound is known, a co-crystal structure of the compound bound to the target can reveal key interactions. This information can then be used to design analogues with improved binding affinity.

For example, in the development of inhibitors for the polo-box domain of polo-like kinase 1, the structure-activity relationship (SAR) of a triazoloquinazolinone scaffold was explored by systematically modifying a side chain's length and composition. nih.gov Similarly, for analogues of this compound, modifications could be made to the substituent on the second nitrogen of the piperazine ring or to the pyridine scaffold itself. The ethynyl group, for instance, could be replaced with other small, rigid groups to probe interactions in a binding pocket. The structure-guided approach helps in making rational design choices, thereby accelerating the discovery of lead compounds. nih.govnih.gov

Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of different but structurally related molecules. wikipedia.orgnih.gov This approach is particularly useful when a lead compound like this compound has been identified and researchers wish to explore the surrounding chemical space to improve its activity or other properties.

Two common methods in combinatorial synthesis are:

Parallel Synthesis: In this approach, compounds are synthesized in parallel in separate reaction vessels, often on a microscale. imperial.ac.uk For example, a core scaffold like this compound could be reacted with a diverse set of building blocks (e.g., various acyl chlorides or aldehydes) in a multi-well plate to generate a library of N-acylated or N-alkylated piperazine derivatives.

Split-Mix Synthesis: This technique allows for the creation of much larger libraries. wikipedia.org A solid support (like resin beads) is divided into portions, and a different building block is added to each portion. The portions are then mixed together, and the process is repeated. This results in a library where each bead, in theory, carries a single unique compound. wikipedia.orgyoutube.com

These combinatorial libraries can then be screened in high-throughput assays to identify the most active compounds. nih.gov The "libraries from libraries" concept further expands this approach, where an initial library is transformed into a new, more complex library through a series of chemical reactions. nih.gov

Structure Activity Relationship Sar Studies of 1 5 Ethynylpyridin 3 Yl Piperazine Analogues

Impact of Substituent Variations on Biological Activity

The biological activity of 1-(5-ethynylpyridin-3-yl)piperazine analogues can be systematically modulated by introducing substituents at key positions on both the pyridine (B92270) and piperazine (B1678402) rings.

Modifications on the Pyridine Ring:

The ethynyl (B1212043) group at the 5-position of the pyridine ring is a key structural feature. Its replacement or modification can significantly impact biological activity. For instance, substitution of the ethynyl hydrogen with small alkyl or aryl groups could influence the compound's lipophilicity and steric profile, potentially enhancing binding affinity to a target protein. Furthermore, the electronic nature of the pyridine ring is crucial. The introduction of electron-donating or electron-withdrawing groups at other positions on the pyridine ring can alter the pKa of the piperazine nitrogens, thereby affecting the compound's ionization state at physiological pH and its ability to form key interactions with a biological target.

Modifications on the Piperazine Ring:

The piperazine moiety offers a versatile handle for chemical modification. Substitution at the N4-position of the piperazine ring is a common strategy to modulate pharmacological properties. The nature of the substituent at this position can profoundly influence potency, selectivity, and pharmacokinetic properties. For example, the introduction of various aryl or heteroaryl groups can lead to additional π-π stacking or hydrophobic interactions within a receptor's binding pocket. Studies on related arylpiperazine derivatives have shown that the substitution pattern on these terminal aromatic rings is a critical determinant of activity. For instance, compounds with specific halogen or methoxy (B1213986) substituents on a terminal phenyl ring have demonstrated enhanced cytotoxic activities in cancer cell lines mdpi.comnih.gov.

The following table summarizes the hypothetical impact of various substitutions on the biological activity of this compound analogues, based on findings from related compound series.

| Modification Site | Substituent (R) | Hypothesized Impact on Biological Activity |

| Pyridine Ring (Position 5) | -H (unsubstituted ethynyl) | Baseline activity |

| -CH₃ (methyl) | Potential increase in lipophilicity and binding | |

| -Ph (phenyl) | May introduce additional π-stacking interactions | |

| Pyridine Ring (Other Positions) | Electron-donating groups (e.g., -OCH₃) | May increase pKa of piperazine, altering binding |

| Electron-withdrawing groups (e.g., -Cl, -F) | May decrease pKa of piperazine, influencing interactions | |

| Piperazine Ring (N4-position) | -H (unsubstituted) | Baseline activity |

| -Aryl (e.g., phenyl, substituted phenyl) | Can significantly enhance potency through hydrophobic and electronic interactions mdpi.comnih.gov | |

| -Heteroaryl (e.g., pyridyl, pyrimidinyl) | May introduce specific hydrogen bonding opportunities | |

| -Alkyl (e.g., methyl, ethyl) | Generally leads to a decrease in activity compared to aryl substituents |

Conformational Analysis and Bioactive Conformations

The three-dimensional structure of this compound and its analogues is crucial for their interaction with biological targets. The piperazine ring typically adopts a chair conformation, which can exist in two rapidly interconverting forms. Substituents on the piperazine ring can influence the equilibrium between these two chair conformers.

For 1-arylpiperazine derivatives, the orientation of the aryl group relative to the piperazine ring is a key determinant of the bioactive conformation. Studies on 2-substituted piperazines have indicated a preference for an axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonding in certain cases nih.gov. This axial orientation can place key pharmacophoric features in a specific spatial arrangement that is optimal for receptor binding nih.gov.

Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore model for the this compound scaffold can be proposed based on its structural features and by drawing parallels with other biologically active piperazine-containing molecules. The key pharmacophoric features are likely to include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

A Basic Nitrogen Center: The N1 nitrogen of the piperazine ring is basic and is likely to be protonated at physiological pH, allowing it to form an ionic interaction or a strong hydrogen bond with an acidic residue in the target protein.

A Hydrophobic/Aromatic Region: The pyridine ring itself provides a hydrophobic and aromatic surface for interaction. The ethynyl group further extends this hydrophobic character.

A Second Modifiable Hydrophobic/Aromatic Region: The N4-position of the piperazine ring allows for the introduction of another substituent, often an aryl or heteroaryl group, which can provide an additional hydrophobic or aromatic interaction site. The nature and substitution pattern of this group are often critical for high-affinity binding.

A Defined Spatial Arrangement: The relative orientation of these features, dictated by the conformational preferences of the piperazine ring and the connecting bonds, is crucial for biological activity.

Pharmacophore models are powerful tools in drug discovery and can be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity nih.govnih.gov.

Rational Design Principles Based on SAR Data

The hypothetical SAR data and pharmacophoric features discussed above provide a framework for the rational design of novel this compound analogues with improved biological activity. Key design principles include:

Optimization of the N4-Substituent: Systematic exploration of a variety of substituted aryl and heteroaryl groups at the N4-position of the piperazine is a primary strategy. The goal is to identify substituents that provide optimal hydrophobic, electronic, and steric complementarity with the target binding site. The use of computational methods like molecular docking can guide the selection of promising substituents nih.gov.

Fine-Tuning of the Pyridine Ring: While the 5-ethynyl group may be important, subtle modifications, such as the introduction of small substituents on the ethynyl moiety or at other positions on the pyridine ring, could be explored to fine-tune the electronic properties and steric profile of the molecule.

Conformational Restriction: In cases where a specific bioactive conformation is identified, the design of more rigid analogues that are pre-disposed to adopt this conformation can lead to an increase in potency and selectivity. This can be achieved by introducing cyclic constraints or bulky groups that limit conformational flexibility.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can be a valuable strategy to improve pharmacokinetic properties or to explore alternative binding interactions. For example, the ethynyl group could potentially be replaced with other small, linear hydrophobic groups.

By applying these rational design principles, it is possible to systematically optimize the this compound scaffold to develop novel compounds with enhanced therapeutic potential.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

The analysis of ligand-protein interactions for 1-(5-Ethynylpyridin-3-yl)piperazine would likely focus on targets where piperazine (B1678402) and pyridine (B92270) moieties are known to be pharmacologically active. Piperazine derivatives are known to interact with a variety of central nervous system receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, as well as sigma receptors (σ1R and σ2R). nih.govnih.govnih.gov

The key interactions anticipated for this compound would involve:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring are capable of acting as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding site of a receptor. For instance, interactions with key amino acid residues like aspartic acid are common for piperazine-containing ligands. mdpi.com

Hydrophobic Interactions: The pyridine ring and the hydrocarbon backbone of the piperazine ring can form van der Waals and hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-Interactions: The aromatic pyridine ring can engage in several types of pi-interactions, including pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, and pi-cation interactions with charged residues. The ethynyl (B1212043) group, with its triple bond, also contributes to the electronic landscape and can participate in specific interactions within the active site.

In studies of similar piperazine derivatives, these interactions collectively determine the ligand's affinity and selectivity for a particular protein target. nih.govnih.gov

Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical measure of a ligand's potency. Molecular docking programs estimate the binding affinity by calculating a scoring function that represents the free energy of binding. Lower, more negative scores typically indicate stronger binding.

For this compound, predictions would be made against a panel of relevant receptors. Based on studies of analogous compounds, the predicted binding affinities can help prioritize which biological targets to investigate experimentally. For example, many piperazine derivatives show nanomolar affinity for 5-HT and sigma receptors. nih.govnih.gov

| Target Protein | Predicted Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Serotonin 5-HT1A Receptor | -9.8 | 15.2 |

| Dopamine D2 Receptor | -8.5 | 85.5 |

| Sigma-1 Receptor (σ1R) | -10.2 | 8.9 |

| Sigma-2 Receptor (σ2R) | -8.9 | 50.1 |

| Muscarinic M1 Receptor | -7.6 | 250.7 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar piperazine derivatives in computational studies.

A crucial outcome of molecular docking is the visualization of the ligand's binding pose within the protein's active site. This allows for the identification of specific amino acid residues that form key interactions with the ligand.

For this compound, docking into the sigma-1 receptor (σ1R) might reveal interactions with key residues such as Glu172 and Asp126, which have been shown to form salt bridges and hydrogen bonds with the protonated nitrogen of the piperazine ring in other ligands. The pyridine ring could be positioned to form hydrophobic interactions with residues lining the binding pocket. The specific orientation, or "pose," of the ethynyl group would also be determined, indicating whether it points towards a specific residue or a solvent-exposed region. Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide insights into properties that are not directly accessible through classical molecular mechanics.

The nucleophilicity of the nitrogen atoms in this compound is a key determinant of its chemical reactivity and its ability to form hydrogen bonds. DFT calculations can predict the distribution of electron density in the molecule and identify the most nucleophilic sites.

In this compound, there are three nitrogen atoms: one in the pyridine ring and two in the piperazine ring.

Pyridine Nitrogen: The nitrogen in the pyridine ring is generally less nucleophilic than the aliphatic amines of the piperazine ring due to the delocalization of its lone pair of electrons within the aromatic system. The presence of the electron-withdrawing ethynyl group is expected to further decrease the nucleophilicity of the pyridine nitrogen.

Piperazine Nitrogens: The two nitrogen atoms in the piperazine ring are more nucleophilic. The nitrogen at position 1, attached to the pyridine ring, will have its nucleophilicity slightly reduced due to the electronic influence of the aromatic system. The nitrogen at position 4, which is part of a secondary amine, is expected to be the most nucleophilic center in the molecule.

DFT studies on substituted pyridines and piperazines confirm that such electronic effects significantly modulate the reactivity of the nitrogen atoms. acs.org

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are important indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more reactive towards electrophiles. For this compound, the HOMO is likely to be localized on the electron-rich piperazine ring.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons, making the molecule more reactive towards nucleophiles. The LUMO for this compound is expected to be distributed over the electron-deficient ethynylpyridine moiety.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

DFT calculations can provide precise values for these parameters, which are valuable for predicting the molecule's behavior in chemical reactions and biological systems. nih.gov

| Molecular Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.80 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds in DFT studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of a compound and its interactions with biological targets, providing a level of detail that is often inaccessible through experimental methods alone.

Dynamic Behavior of Ligand-Protein Complexes

When a ligand like this compound binds to a protein, understanding the stability and dynamics of the resulting complex is critical. MD simulations are frequently employed to study the binding mode of piperazine-containing compounds within the active site of a protein. nih.govnih.gov These simulations can predict the stability of the ligand-protein complex by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD suggests that the ligand has found a favorable and stable binding pose. researchgate.net

Furthermore, MD simulations elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues of the protein. nih.gov For a compound like this compound, simulations could reveal how the pyridine nitrogen and the ethynyl group interact with the protein's binding pocket, and whether the flexible piperazine ring maintains a stable set of interactions. nih.govnih.gov The dynamic nature of these interactions, which can form and break over nanoseconds, is a key aspect revealed by MD simulations. nih.gov

Table 1: Illustrative Interaction Analysis from a Hypothetical MD Simulation

| Interacting Residue | Interaction Type | Occupancy (%) |

| ASP189 | Hydrogen Bond (with Piperazine NH) | 85.2 |

| TYR99 | π-π Stacking (with Pyridine ring) | 70.5 |

| SER190 | Hydrogen Bond (with Pyridine N) | 55.1 |

| TRP215 | Hydrophobic (with Ethynyl group) | 92.0 |

| Note: This table is for illustrative purposes and represents typical data obtained from MD simulations of similar compounds. |

Conformational Sampling of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses rotational freedom, particularly around the bonds connecting the piperazine and pyridine rings, and within the piperazine ring itself. The piperazine ring typically adopts a low-energy chair conformation to minimize steric strain. nih.gov However, other conformations like a twist-boat are also possible. nih.gov

Computational methods, including molecular mechanics and quantum mechanics, are used to perform conformational analysis and identify the most stable, low-energy conformations of the molecule. nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule fits into a protein's binding site. The presence of the rigid ethynylpyridine substituent can influence the conformational preference of the piperazine ring. nih.gov

In Silico ADME Predictions (Excluding Clinical Outcomes)

The success of a drug candidate is highly dependent on its pharmacokinetic profile. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, such as SwissADME and ADMETlab, are widely used in the early stages of drug discovery to forecast these properties and identify potential liabilities. nih.govswissadme.ch This allows for the prioritization of compounds with a higher likelihood of success. swissadme.ch

Gastrointestinal Permeability Prediction

For orally administered drugs, the ability to permeate the gastrointestinal (GI) tract is a prerequisite for absorption into the bloodstream. In silico models predict GI permeability based on a molecule's physicochemical properties, such as its size, polarity (Topological Polar Surface Area or TPSA), and lipophilicity (LogP). researchgate.netphytojournal.com Tools like the BOILED-Egg model provide a quick visual estimation of a compound's potential for passive GI absorption. phytojournal.com Piperazine derivatives are often designed to have balanced properties that favor good permeability. researchgate.net Based on its structure, this compound is likely to exhibit good GI permeability.

Metabolic Stability Profiling (e.g., Microsomal Stability)

A compound's metabolic stability determines its half-life in the body. In silico tools can predict which parts of a molecule are most susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov For piperazine-containing compounds, the piperazine ring itself can be a site of metabolism, often through oxidation at the carbon atoms adjacent to the nitrogen atoms. mdpi.com Predicting these "hot spots" allows medicinal chemists to modify the structure to enhance metabolic stability. For this compound, predictions would likely assess the metabolic liabilities of the piperazine ring, the pyridine ring, and the ethynyl group.

Table 2: Representative In Silico Metabolic Lability Prediction

| Molecular Substructure | Predicted Metabolic Reaction | CYP Isoforms Implicated |

| Piperazine Ring | N-dealkylation, C-hydroxylation | CYP3A4, CYP2D6 |

| Pyridine Ring | Aromatic hydroxylation | CYP2C9 |

| Ethynyl Group | Oxidation | Minor pathways |

| Note: This table provides a general overview of potential metabolic pathways for the structural motifs present in the compound and is for illustrative purposes. |

Oral Absorption Potential

Table 3: Illustrative Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | ~201.25 | < 500 |

| LogP (Lipophilicity) | ~1.5 - 2.5 | ≤ 5 |

| Topological Polar Surface Area (Ų) | ~40 - 50 | < 140 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Gastrointestinal Absorption | High | High |

| Bioavailability Score | ~0.55 | > 0.1 |

| Note: The values in this table are estimates based on the structure of this compound and data from similar compounds. They are for illustrative purposes only. |

Mechanistic Insights into Biological Actions

Target Identification and Validation

There is no available information identifying the specific biological targets of 1-(5-Ethynylpyridin-3-yl)piperazine. Scientific studies validating its interaction with any protein, receptor, or enzyme are currently absent from the literature.

Elucidation of Molecular Pathways

Without identified targets, the molecular pathways modulated by this compound remain unknown. There are no studies elucidating its effects on cellular signaling cascades or other biological pathways.

Allosteric Modulation and Orthosteric Binding Mechanisms

Details regarding the binding mechanism of this compound to any potential target are not available. It is therefore not possible to determine whether it would act as an allosteric modulator or an orthosteric ligand.

Correlation of In Silico Findings with In Vitro Results

A critical component of modern drug discovery is the correlation of computational (in silico) predictions with experimental (in vitro) results. For this compound, there are no published in silico models or in vitro experimental data to compare and validate.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues

The development of next-generation analogues of 1-(5-Ethynylpyridin-3-yl)piperazine will be pivotal in optimizing its pharmacological profile. The inherent modularity of the molecule, with distinct sites for chemical modification on both the ethynylpyridine and piperazine (B1678402) rings, offers a fertile ground for structure-activity relationship (SAR) studies.

Future synthetic endeavors should focus on systematic modifications to elucidate the key structural determinants for biological activity. Key areas for exploration include:

Substitution on the Pyridine (B92270) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) on the pyridine ring could modulate the electronic properties and steric bulk, potentially influencing receptor binding affinity and selectivity.

Modification of the Ethynyl (B1212043) Group: The terminal alkyne presents a versatile handle for further functionalization through reactions such as click chemistry, Sonogashira coupling, or conversion to other functional groups. These modifications could lead to analogues with altered metabolic stability, target engagement, or pharmacokinetic properties.

Piperazine Ring Substitution: The secondary amine of the piperazine ring is a prime site for introducing a diverse array of substituents. researchgate.net This can include alkyl chains, aryl groups, or more complex heterocyclic systems to explore new chemical space and potentially enhance target interactions. researchgate.net The piperazine ring itself is a common feature in drugs targeting the central nervous system (CNS) and can improve properties like solubility and bioavailability. mdpi.com

Bioisosteric Replacement: The replacement of the piperazine ring with other saturated heterocycles (e.g., piperidine (B6355638), morpholine) or the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine) could lead to analogues with improved drug-like properties or novel biological activities.

A systematic library of such analogues will be instrumental in building a comprehensive SAR understanding, guiding the design of compounds with enhanced potency, selectivity, and an optimized ADME (absorption, distribution, metabolism, and excretion) profile.

Exploration of Novel Therapeutic Applications

The piperazine scaffold is a well-established pharmacophore found in a multitude of approved drugs with diverse therapeutic actions. researchgate.netnih.gov These include antipsychotic, antidepressant, anxiolytic, antihistamine, antianginal, and anticancer effects. researchgate.netnih.gov The pyridine nucleus is also a cornerstone in medicinal chemistry, contributing to a wide range of biological activities. Given this rich pharmacological heritage, this compound and its future analogues warrant investigation across a broad therapeutic landscape.

Potential therapeutic areas for exploration include:

Oncology: Piperazine derivatives have shown significant promise as anticancer agents by targeting various pathways, including receptor tyrosine kinases and cell cycle regulation. mdpi.commdpi.comresearchgate.netresearchgate.netnih.govnih.gov The cytotoxic potential of novel this compound analogues should be evaluated against a panel of cancer cell lines.

Neuropharmacology: The arylpiperazine moiety is a classic component of many centrally acting drugs. researchgate.netnih.gov Therefore, investigating the affinity of this compound for various CNS targets, such as dopamine (B1211576) and serotonin (B10506) receptors, could uncover potential applications in treating neurodegenerative or psychiatric disorders. nih.govnih.gov

Infectious Diseases: The piperazine core has been incorporated into compounds with antiviral and antimicrobial properties. nih.govnih.gov Screening against a range of pathogens, including viruses and bacteria, could reveal novel anti-infective applications.

Inflammatory Disorders: Certain piperazine-containing compounds have demonstrated anti-inflammatory activity. nih.govmdpi.com The potential of this compound to modulate inflammatory pathways should be explored in relevant in vitro and in vivo models.

A summary of established therapeutic applications of piperazine-containing compounds is presented in the table below.

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

| Antipsychotic | Clozapine |

| Antidepressant | Vortioxetine |

| Anxiolytic | Buspirone |

| Anticancer | Imatinib, Dasatinib |

| Antihistamine | Cetirizine |

| Antiviral | Indinavir |

This table is based on information from multiple sources. researchgate.netnih.gov

Integration of Advanced Computational Methodologies

The rational design and development of next-generation analogues of this compound can be significantly accelerated through the integration of advanced computational methodologies. In silico techniques can provide valuable insights into the potential interactions of these molecules with biological targets, helping to prioritize synthetic efforts and reduce the reliance on extensive and costly high-throughput screening.

Key computational approaches to be employed include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogues within the active site of various protein targets. This can help in identifying potential biological targets and in guiding the design of more potent inhibitors.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries for molecules with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of novel, unsynthesized analogues.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or safety profiles, enabling their deprioritization before significant resources are invested.

The synergy between computational predictions and experimental validation will be crucial for the efficient discovery of lead compounds derived from the this compound scaffold.

Challenges and Opportunities in the Field of Ethynylpyridine and Piperazine Chemistry

The exploration of this compound and its derivatives is not without its challenges. The synthesis of substituted pyridines can sometimes be complex, and the development of scalable, cost-effective synthetic routes will be important for future development. mdpi.com Furthermore, achieving selectivity for a specific biological target over others can be a significant hurdle, particularly given the promiscuous nature of the piperazine scaffold. mdpi.com

However, the opportunities presented by this chemical class are substantial. The "privileged" nature of the piperazine ring ensures a high likelihood of finding biologically active compounds. mdpi.com The versatility of the ethynyl group allows for a wide range of chemical modifications, providing a powerful tool for optimizing molecular properties. The growing understanding of the biological roles of various targets for piperazine-containing drugs, coupled with advancements in computational chemistry, provides a solid foundation for the rational design of novel therapeutics. The development of green and efficient synthetic protocols for piperazine derivatives also presents an opportunity for more sustainable drug development. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(5-Ethynylpyridin-3-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 5-ethynylpyridine with piperazine derivatives. A nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination may be employed under inert conditions. For example:

- Route 1 : React 5-ethynyl-3-bromopyridine with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C with a Pd catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) .

- Route 2 : Use a Cu-catalyzed alkyne-azide cycloaddition (CuAAC) if pre-functionalized intermediates are available .

Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of piperazine), solvent purity, and catalyst loading. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS.

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water mixtures.

- Characterization :

- NMR : Confirm ethynyl proton resonance (δ ~2.5–3.0 ppm for C≡CH) and piperazine ring protons (δ ~2.8–3.5 ppm) .

- HRMS : Expected [M+H]⁺: m/z calculated for C₁₁H₁₄N₃: 188.1187.

- FT-IR : Verify alkyne C≡C stretch (~2100 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the ethynyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Avoid exposure to strong acids/bases to prevent piperazine ring cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the pyridine ring (e.g., substituents at positions 2, 4) or piperazine (e.g., N-alkylation).

- Assay Design : Test against target receptors (e.g., serotonin/dopamine receptors) using radioligand binding assays (IC₅₀ determination). Compare with control compounds like 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Tabulate results:

| Derivative | R Group | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent | H | 150 | 1.2 |

| Methyl | CH₃ | 90 | 1.5 |

Q. What strategies resolve contradictions in reported biological data for piperazine-pyridine hybrids?

- Methodological Answer :

- Reproducibility Checks : Validate assays across multiple labs (e.g., cAMP accumulation vs. β-arrestin recruitment assays for GPCR targets).

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL. Use statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic Studies : Employ CRISPR-engineered cell lines to isolate target-specific effects. For example, knockout of off-target kinases in cytotoxicity studies .

Q. How can computational modeling predict the pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (2.1), solubility (–3.2 LogS), and CYP450 inhibition (CYP3A4: high risk).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess blood-brain barrier permeability (PSA < 60 Ų favorable).

- In Vivo Validation : Compare predicted vs. observed clearance in rodent models (IV/PO dosing, plasma LC-MS/MS analysis) .

Methodological Challenges and Solutions

Q. What are the limitations in synthesizing enantiomerically pure this compound, and how can they be addressed?

- Methodological Answer : Chirality arises if the piperazine nitrogen is substituted. Challenges include racemization during synthesis. Solutions:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).

- Analyze enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) .

Q. How do researchers differentiate between π-π stacking and hydrogen bonding in ligand-receptor interactions for this compound?

- Methodological Answer :

- Mutagenesis : Replace aromatic residues (e.g., Phe → Ala in receptor binding pockets) to disrupt π-π interactions.

- Isothermal Titration Calorimetry (ITC) : Compare ΔH and ΔS values for wild-type vs. mutant receptors.

- Crystallography : Solve co-crystal structures (PDB deposition) to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.